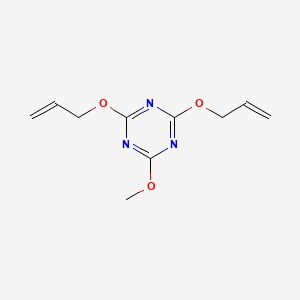

4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine

Description

Historical and Current Significance of Symmetrical Triazine Scaffolds in Organic Chemistry

Symmetrical triazines, or s-triazines, are six-membered heterocyclic rings composed of alternating carbon and nitrogen atoms. Their inherent symmetry and the electron-deficient nature of the triazine ring make them highly reactive towards nucleophiles, a feature that has been extensively exploited in organic synthesis. Historically, the most prominent s-triazine is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. It serves as a cost-effective and versatile starting material for a vast array of triazine derivatives. beilstein-journals.org The three chlorine atoms can be substituted sequentially with various nucleophiles, allowing for the precise construction of molecules with tailored properties. mdpi.com This has led to their use in diverse areas, including the development of dyes, agricultural chemicals, and pharmaceuticals. sigmaaldrich.comrsc.org In recent years, the focus has shifted towards their application in materials science, where the rigid triazine core can be functionalized to create dendrimers, covalent organic frameworks, and other complex molecular architectures. nih.gov

Strategic Importance of Allyloxy Functional Groups in Monomer and Polymer Design

The allyloxy group, which consists of an allyl group linked to a molecule via an oxygen atom, is of significant strategic importance in the design of monomers and polymers. The presence of a terminal double bond in the allyl group provides a reactive site for polymerization and post-polymerization modification. nih.gov This functionality allows for the synthesis of polymers through various mechanisms, including free-radical polymerization. Furthermore, the double bond can participate in "click" chemistry reactions, such as thiol-ene additions, enabling the straightforward introduction of a wide range of other functional groups into the polymer structure. nih.gov This versatility makes allyloxy-containing monomers valuable building blocks for creating functional polymers with tunable properties for applications in coatings, adhesives, and biomedical materials. sigmaaldrich.com

Positioning 4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine within the Landscape of Functional Triazine Chemistry

This compound is a heterobifunctional molecule that combines the structural features of a symmetrical triazine core with the reactive potential of allyloxy groups and the modifying influence of a methoxy (B1213986) group. This specific combination of functional groups makes it a molecule of interest in the design of advanced materials. The two allyloxy groups provide sites for cross-linking or polymerization, while the methoxy group can influence the solubility, reactivity, and thermal properties of the resulting materials. The synthesis of such asymmetrically substituted triazines allows for a high degree of control over the final molecular architecture and properties.

Table 1: Key Properties of this compound

| Property | Value |

| CAS Number | 50729-70-9 |

| Molecular Formula | C₁₀H₁₃N₃O₃ |

| Molecular Weight | 223.23 g/mol |

| Synonyms | 2-Methoxy-4,6-bis(2-propen-1-yloxy)-1,3,5-triazine |

This data is compiled from publicly available chemical databases.

Overview of Advanced Research Paradigms for Bis(allyloxy)triazine Architectures

Current research into bis(allyloxy)triazine architectures is focused on leveraging their unique combination of a stable heterocyclic core and reactive side chains. The general synthetic strategy involves the sequential nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for controlled, stepwise reactions. beilstein-journals.org For the synthesis of a compound like this compound, the process would typically involve:

Monosubstitution: Reaction of cyanuric chloride with one equivalent of sodium methoxide (B1231860) at a low temperature (around 0 °C) to yield 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884).

Disubstitution: Subsequent reaction with two equivalents of allyl alcohol in the presence of a base at a slightly elevated temperature to replace the remaining two chlorine atoms.

A similar synthetic strategy has been successfully employed for the synthesis of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine, where 2,4,6-trichloro-1,3,5-triazine was reacted with sodium methoxide and then with 4-nitrophenol. researchgate.net This stepwise approach is a cornerstone of creating complex, multifunctional triazine-based molecules. mdpi.com

The characterization of such molecules typically involves a suite of spectroscopic techniques.

Table 2: Expected Analytical Data for this compound

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy protons, the protons of the allyl groups (CH=CH₂, -O-CH₂-), and potentially the triazine ring protons. |

| ¹³C NMR | Resonances for the carbons of the triazine ring, the methoxy carbon, and the carbons of the allyloxy groups. researchgate.net |

| FTIR | Characteristic absorption bands for the C=N stretching of the triazine ring, C-O-C stretching of the ether linkages, and the C=C stretching of the allyl groups. researchgate.net |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. researchgate.net |

Research is also exploring the polymerization of these monomers to create cross-linked networks with high thermal stability and specific mechanical properties. The presence of the triazine core is known to enhance the flame retardancy of polymers. The development of novel initiators and polymerization conditions tailored for these functional triazines is an active area of investigation.

Structure

3D Structure

Properties

CAS No. |

50729-70-9 |

|---|---|

Molecular Formula |

C10H13N3O3 |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

2-methoxy-4,6-bis(prop-2-enoxy)-1,3,5-triazine |

InChI |

InChI=1S/C10H13N3O3/c1-4-6-15-9-11-8(14-3)12-10(13-9)16-7-5-2/h4-5H,1-2,6-7H2,3H3 |

InChI Key |

IBAZGKICHYDASM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC(=N1)OCC=C)OCC=C |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Transformations of 4,6 Bis Allyloxy 2 Methoxy 1,3,5 Triazine

Chemical Transformations of the Allyloxy Moieties

The two allyl groups (–O–CH₂–CH=CH₂) are rich in chemical potential, primarily due to the reactivity of their terminal carbon-carbon double bonds. These sites are amenable to a variety of addition and rearrangement reactions, making them key to the functionalization and polymerization of the molecule.

The allyl groups of 4,6-bis(allyloxy)-2-methoxy-1,3,5-triazine can participate in radical polymerization reactions. Although less reactive in radical polymerization than vinyl monomers like styrenes or acrylates due to degradative chain transfer, allyl ethers can serve as monomer units, particularly in the formation of cross-linked polymer networks. rsc.org The presence of two allyl groups allows the molecule to act as a cross-linking agent when copolymerized with other monomers.

In a typical radical polymerization process, a radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating to generate initial radicals. These radicals add to the double bond of the allyl group, initiating a growing polymer chain. Due to the bifunctional nature of the molecule, a three-dimensional network can be formed through the cross-linking of polymer chains. Triazine-based molecules, particularly those with multiple polymerizable groups, are valued for producing materials with high thermal stability and specific mechanical properties. The closely related monomer, 2,4,6-tris(allyloxy)-1,3,5-triazine, is well-known in this regard and serves as a benchmark for the polymerization behavior of allyloxy triazines. sigmaaldrich.comsigmaaldrich.com

The general mechanism for radical polymerization is a chain reaction involving initiation, propagation, and termination steps. researchgate.net Triazine-based unimolecular initiators have also been developed to mediate controlled radical polymerizations, offering precise control over the resulting polymer's molecular weight and structure. libretexts.org

Table 1: Overview of Radical Polymerization of Allyloxy Triazines

| Parameter | Description |

|---|---|

| Monomer Type | Allyl Ether |

| Functionality | Bifunctional (Cross-linker) |

| Initiation | Thermal decomposition of radical initiators (e.g., AIBN, BPO) |

| Propagation | Radical addition to the C=C double bond of the allyl group |

| Key Feature | Potential for degradative chain transfer, affecting polymerization kinetics |

| Product | Cross-linked polymer network |

| Analogous Compound | 2,4,6-Tris(allyloxy)-1,3,5-triazine |

Olefin metathesis, a powerful carbon-carbon double bond-forming reaction catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), offers a precise method for modifying the allyloxy groups. nih.gov Two primary types of metathesis are particularly relevant: ring-closing metathesis (RCM) and cross-metathesis (CM).

Ring-Closing Metathesis (RCM): The two allyloxy groups on the triazine core can react intramolecularly via RCM to form a new cyclic structure. This reaction would create a bicyclic compound where the triazine ring is fused to a new macrocycle, with ethylene (B1197577) as a volatile byproduct. wikipedia.org Research on analogous compounds, such as syn,syn-2,4,6-triallyl-hexahydro-1,3,5-tripropionyl-s-triazine, has demonstrated that intramolecular cyclization is feasible using specific ruthenium catalysts, leading to constrained, cage-like structures. researchgate.net This strategy allows for the creation of well-defined, rigid molecular architectures from flexible precursors. The efficiency and outcome of RCM are highly dependent on the catalyst choice and reaction conditions. organic-chemistry.orgnih.gov

Cross-Metathesis (CM): The terminal double bonds of the allyloxy groups can undergo cross-metathesis with other functionalized olefins. organic-chemistry.org This reaction allows for the introduction of a wide variety of new side chains onto the triazine scaffold. By selecting a suitable olefin partner, functionalities such as esters, alcohols, or fluorinated chains can be appended, significantly expanding the chemical diversity of the parent molecule. rsc.org The success of CM depends on the relative reactivity of the coupling partners and the catalyst used, with the goal of minimizing unwanted homodimerization products. illinois.edu

The double bonds of the allyloxy groups are susceptible to hydrofunctionalization, where a hydrogen atom and another atom (or group) are added across the C=C bond. These reactions are valuable for introducing new functional groups with high regioselectivity.

Hydroboration-Oxidation: This two-step reaction sequence can convert the terminal alkene of the allyl group into a primary alcohol. masterorganicchemistry.com In the first step, a borane (B79455) reagent (e.g., BH₃·THF) adds across the double bond in a syn-fashion, with the boron atom adding to the less substituted carbon (anti-Markovnikov regioselectivity). libretexts.orgkhanacademy.org In the second step, the resulting organoborane intermediate is oxidized (e.g., with H₂O₂ and NaOH) to replace the carbon-boron bond with a carbon-hydroxyl bond. youtube.com This transformation converts the allyloxy groups into 3-hydroxypropoxy groups, providing hydroxyl functionalities for further reactions like esterification or etherification.

Hydrosilylation: This reaction involves the addition of a silicon-hydride (Si-H) bond across the double bond, typically catalyzed by transition metals like platinum or rhodium complexes. nih.govnih.gov Hydrosilylation of the allyl groups would yield silyl-functionalized side chains. These silylated derivatives can be used in sol-gel processes, as coupling agents, or as precursors for other silicon-containing materials.

Table 2: Potential Hydrofunctionalization Products

| Reaction | Reagents | Functional Group Introduced | Product Moiety |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Hydroxyl (-OH) | -O-(CH₂)₃-OH |

| Hydrosilylation | HSiCl₃, Pt or Rh catalyst | Silyl (-SiCl₃) | -O-(CH₂)₃-SiCl₃ |

Reactivity at the Methoxy (B1213986) Substituent

The methoxy group (–OCH₃) is attached directly to the electron-deficient 1,3,5-triazine (B166579) ring. Its reactivity is governed by the properties of the aryl ether linkage and the strong electron-withdrawing nature of the heterocyclic core.

The C-O bond of the methoxy group can be cleaved under certain conditions, although the 1,3,5-triazine ring's electron-deficient nature makes this linkage relatively stable compared to electron-rich aromatic ethers. More synthetically useful is the ability of the methoxy group to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Due to the stepwise nature of substitutions on the triazine core (starting from 2,4,6-trichlorotriazine), alkoxy groups are often introduced after the first or second chlorine has been replaced. mdpi.com The methoxy group is less reactive as a leaving group than a chlorine atom. However, under forcing conditions (e.g., higher temperatures), it can be displaced by stronger nucleophiles such as amines, hydrazines, or thiolates. nih.gov This exchange reaction is a key strategy for the synthesis of unsymmetrically substituted triazines, allowing for the introduction of a third, different substituent onto the ring for further derivatization. mdpi.comnih.gov

The concept of a "directing group" in the context of 1,3,5-triazine chemistry differs significantly from classical electrophilic aromatic substitution on benzene (B151609) rings. youtube.comyoutube.com The 1,3,5-triazine ring is exceptionally electron-deficient and is thus highly deactivated towards electrophilic attack. Its chemistry is dominated by nucleophilic aromatic substitution (SNAr). acs.orgchim.it

Consequently, the methoxy group deactivates the triazine ring towards further nucleophilic substitution compared to a ring substituted with electron-withdrawing groups like chlorine. nih.gov The reactivity of substituted triazines towards nucleophiles generally decreases as electron-donating groups (e.g., -OR, -NR₂) replace electron-withdrawing groups (e.g., -Cl). nih.gov Therefore, the primary "directing" effect of the methoxy substituent is to render the triazine core less susceptible to subsequent nucleophilic attack, requiring more forcing reaction conditions for any further substitution to occur.

Intramolecular and Intermolecular Reactions of the 1,3,5-Triazine Core

The reactivity of the 1,3,5-triazine ring in this compound is significantly influenced by its substituents. The oxygen atoms of the methoxy and allyloxy groups donate electron density to the otherwise highly electron-deficient triazine ring, thereby modulating its reactivity compared to unsubstituted or halogen-substituted triazines.

Nucleophilic Attack and Ring Stability Considerations

The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, making its carbon atoms electrophilic and susceptible to nucleophilic attack. researchgate.netnih.gov This is the foundational principle behind the synthesis of most substituted triazines, which typically involves the sequential nucleophilic aromatic substitution (SNAr) of chlorine atoms from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.netarkat-usa.orgwikipedia.org The substitution process is temperature-dependent; the first chlorine is typically replaced at 0°C, the second at room temperature, and the third requires elevated temperatures. arkat-usa.org This stepwise reactivity allows for the controlled synthesis of asymmetrically substituted triazines like this compound.

Once substituted, the electron-donating nature of the alkoxy groups (methoxy and allyloxy) in this compound deactivates the ring towards further nucleophilic substitution compared to its chlorinated precursors. mdpi.com The introduction of each alkoxy group enriches the triazine ring with electrons, making the subsequent displacement of a leaving group more difficult. mdpi.com

Despite this deactivation, the triazine carbons remain electrophilic centers. Strong nucleophiles can, under certain conditions, attack the ring. Such reactions can proceed via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is a key factor in the reaction's feasibility. For 1,3,5-triazine, these anionic σ-adducts can be quite stable due to the symmetric delocalization of the negative charge onto the three electron-withdrawing nitrogen atoms. researchgate.netnih.gov

Under harsh conditions or with specific binucleophiles, nucleophilic attack can lead to ring-opening reactions. researchgate.net 1,3,5-triazine itself can act as a synthetic equivalent of a formyl group precursor after ring cleavage by nucleophiles. researchgate.net However, for a trisubstituted triazine with stable alkoxy groups, the ring itself is generally robust under typical reaction conditions. Hydrolysis of the alkoxy groups, particularly under acidic or basic conditions, may be a more likely reaction pathway than the cleavage of the triazine ring itself. acs.orgnih.gov

A potential intramolecular reaction involving the allyloxy substituents is the Claisen rearrangement. This is a well-known pericyclic reaction where an allyl ether rearranges upon heating to form a γ,δ-unsaturated carbonyl compound. wikipedia.orgnrochemistry.commasterorganicchemistry.com In the context of an allyl aryl ether, this typically results in an ortho-allyl phenol. masterorganicchemistry.comorganic-chemistry.org For this compound, a thermal or Lewis-acid catalyzed Claisen rearrangement could potentially lead to the migration of the allyl group from the oxygen to a nitrogen atom of the triazine ring, although such a reaction is not prominently documented for this specific compound. Catalysts like zinc triflate have been shown to promote Claisen rearrangements on similar heterocyclic systems like kojic acid ethers. nih.gov

Table 1: General Reactivity of the 1,3,5-Triazine Core Towards Nucleophiles

| Reactant Type | General Reaction Outcome | Influence of Substituents on this compound |

| Strong Nucleophiles (e.g., RO⁻, R₂N⁻) | Nucleophilic Aromatic Substitution (SNAr) of a suitable leaving group. | The methoxy and allyloxy groups are poor leaving groups. They deactivate the ring, making further substitution difficult. mdpi.com |

| Binucleophiles (e.g., diamines, amino acids) | Potential for ring-opening and recyclization to form new heterocyclic systems. researchgate.net | The stability of the substituted triazine ring makes this less likely under mild conditions compared to unsubstituted triazine. |

| Water/Hydroxide (B78521) (Hydrolysis) | Potential cleavage of ether linkages, especially under acidic or basic catalysis. acs.orgnih.gov | The C-O bonds of the methoxy and allyloxy groups are susceptible to hydrolysis. |

| Intramolecular (Allyl group) | Potential for thermal or acid-catalyzed Claisen rearrangement. wikipedia.orgorganic-chemistry.orgnih.gov | The two allyloxy groups could undergo rearrangement to form N-allyl or C-allyl triazine derivatives. |

Investigations into Electrophilic Reactivity of the Triazine System

The 1,3,5-triazine ring is exceptionally electron-deficient, which makes it highly resistant to classical electrophilic aromatic substitution reactions like nitration or Friedel-Crafts alkylation. The three ring nitrogens act as powerful deactivating groups, withdrawing electron density and destabilizing the positively charged intermediate (Wheland intermediate) that would be formed during electrophilic attack on a ring carbon.

However, the nitrogen atoms themselves are basic and can act as sites for electrophilic attack, specifically protonation. acs.orgnih.gov Protonation of a ring nitrogen is often the initial step in acid-catalyzed reactions, such as hydrolysis. acs.orgnih.gov This protonation increases the electrophilicity of the ring carbons, making them more susceptible to subsequent nucleophilic attack. nih.gov

While direct electrophilic substitution on the carbon atoms is unfavorable, the presence of the strongly activating methoxy and allyloxy substituents could theoretically increase the ring's electron density enough to enable reactions with potent electrophiles. Electron-donating groups are known to increase the stability of intermediates formed during electrophilic attack on aromatic systems. nih.gov Nevertheless, the inherent deactivating effect of the three ring nitrogens remains the dominant factor, and there are no significant reports of successful electrophilic substitution on the carbon atoms of alkoxy-substituted 1,3,5-triazines. Any electrophilic reaction would more likely target the π-bonds of the allyl groups.

Elucidation of Reaction Mechanisms and Kinetic Studies

Specific kinetic and mechanistic studies on this compound are not widely available in the literature. However, the mechanisms of its potential reactions can be inferred from extensive studies on related 1,3,5-triazine derivatives and other heterocyclic systems.

The mechanism for nucleophilic aromatic substitution (SNAr) on a triazine ring generally proceeds through a two-step addition-elimination pathway. libretexts.org

Addition: The nucleophile attacks one of the electrophilic carbon atoms of the triazine ring, breaking the aromaticity and forming a tetrahedral, negatively charged intermediate called a Meisenheimer complex.

Elimination: The leaving group departs, and the aromaticity of the triazine ring is restored.

The hydrolysis of alkoxy groups from heterocyclic rings is a relevant reaction pathway. The kinetics of hydrolysis for related alkoxysilanes have been extensively studied and are often found to follow pseudo-first-order kinetics. afinitica.com The mechanism can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: Involves the initial protonation of an ether oxygen (or a ring nitrogen), followed by the attack of water. gelest.com

Base-catalyzed hydrolysis: Involves the direct attack of a hydroxide ion on the carbon atom adjacent to the ether oxygen.

The Claisen rearrangement is a concerted pericyclic reaction that proceeds through a highly ordered, cyclic transition state, typically described as chair-like. nrochemistry.commasterorganicchemistry.com The kinetics are first-order, and the reaction is intramolecular. wikipedia.org

Table 2: Plausible Mechanistic Pathways and Kinetic Profiles

| Reaction Type | Proposed Mechanism | Key Intermediates | Expected Kinetics |

| Nucleophilic Substitution | Two-step Addition-Elimination (SNAr) | Meisenheimer Complex libretexts.org | Second-order overall (first-order in triazine, first-order in nucleophile). zenodo.org |

| Acid-Catalyzed Hydrolysis | A-2 type mechanism: Protonation followed by nucleophilic attack by water. | Protonated triazine | Dependent on pH and reactant concentrations. |

| Claisen Rearrangement | nih.govnih.gov-Sigmatropic Rearrangement | Cyclic, chair-like six-membered transition state. nrochemistry.commasterorganicchemistry.com | First-order. wikipedia.org |

Polymerization and Advanced Material Science Applications of 4,6 Bis Allyloxy 2 Methoxy 1,3,5 Triazine

Application as a Monomer in Homopolymerization and Copolymerization Processes

The dual allyloxy groups of 4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine render it a versatile monomer for both homopolymerization, where it reacts with itself, and copolymerization, where it is combined with other monomers. These polymerization processes can lead to the formation of a wide array of polymeric structures with unique properties.

Free Radical Polymerization for Thermosetting Networks

Free radical polymerization is a common method for polymerizing vinyl monomers, such as those containing allyl groups. beilstein-journals.org In the case of this compound, the two allyl groups can undergo polymerization to form a highly cross-linked, three-dimensional thermosetting network. This process is typically initiated by thermal or photochemical decomposition of a radical initiator.

The resulting thermosets are characterized by their robust structure, which is a direct consequence of the network of covalent bonds formed during polymerization. The triazine ring, a core component of the monomer, is known to contribute to the thermal stability of the resulting polymer. smolecule.com The polymerization of multifunctional allyl monomers like this compound can lead to materials with high thermal resistance.

Table 1: Initiators for Free Radical Polymerization

| Initiator Type | Examples | Typical Decomposition Temperature |

|---|---|---|

| Azo Initiators | Azobisisobutyronitrile (AIBN) | 60-80 °C |

| Peroxide Initiators | Benzoyl Peroxide | 70-90 °C |

Controlled/Living Radical Polymerization for Defined Polymeric Architectures

Controlled/living radical polymerization (CRP) techniques offer precise control over the polymerization process, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. rsc.org While specific studies on the controlled radical polymerization of this compound are not widely documented, the principles of CRP can be applied to this monomer.

Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed for the polymerization of other functional monomers. nih.gov Triazine-based unimolecular initiators have also been developed that mediate controlled radical polymerization of various monomer classes, yielding polymers with low dispersities and active chain ends. rsc.org These methods could potentially be adapted for this compound to create well-defined polymer structures, such as block copolymers or hyperbranched polymers.

Role as a Cross-Linking Agent in High-Performance Resins and Thermosets

Beyond its role as a primary monomer, this compound can function as a cross-linking agent. When added in smaller quantities to a polymer matrix, its two allyl groups can react with the polymer chains, creating a cross-linked network that enhances the mechanical and thermal properties of the material.

Triazine derivatives are known to be effective cross-linking agents. nih.gov For instance, 1,3,5-triazine-2,4,6-tribenzaldehyde has been used to cross-link chitosan (B1678972) hydrogels. nih.gov Similarly, the allyloxy groups of this compound can participate in cross-linking reactions with other polymers, leading to the formation of high-performance resins and thermosets with improved durability and stability.

Fabrication of Functional Polymeric Materials

The unique chemical structure of this compound allows for the fabrication of a variety of functional polymeric materials with tailored properties for specific applications.

Incorporation into Polymer Composites with Enhanced Properties

Polymer composites are materials where a polymer matrix is reinforced with a filler material. The incorporation of this compound into polymer composites can lead to enhanced properties. The triazine ring can improve the thermal stability and flame retardancy of the composite, while the cross-linking ability of the allyloxy groups can enhance the mechanical strength and stiffness.

While direct research on composites containing this specific triazine is limited, studies on other triazine-based composites provide insight into the potential benefits. For example, triazine-based resins have been used to create high-impact polytriazole resins for advanced composites. sarex.com

Table 2: Potential Properties Enhanced by this compound in Composites

| Property | Enhancement Mechanism |

|---|---|

| Thermal Stability | Incorporation of the stable triazine ring into the polymer backbone |

| Mechanical Strength | Cross-linking of the polymer matrix via the allyloxy groups |

Development of Functional Coatings and Adhesives

The polymerizability and cross-linking capabilities of this compound make it a suitable candidate for the development of functional coatings and adhesives. Polymers derived from this monomer can form durable and resistant films, making them ideal for protective coatings.

Other triazine derivatives have found applications in industrial coatings and adhesives. uvabsorber.com For example, certain triazine-based compounds are used as UV absorbers in coatings to protect against photodegradation. uvabsorber.com The polymers formed from this compound could exhibit strong adhesion to various substrates due to the polar nature of the triazine ring and the potential for covalent bonding through the allyl groups.

Structure-Property Relationships in Triazine-Based Polymer Networks (Focus on Molecular Architecture)

There is no published research detailing the synthesis or polymerization of this compound into polymer networks. Consequently, no data exists on the structure-property relationships of such polymers. The influence of its specific molecular architecture—comprising two allyloxy groups and one methoxy (B1213986) group on the triazine ring—on polymer characteristics like thermal stability, mechanical strength, or cross-linking density has not been investigated or reported in the available scientific literature.

Integration into Porous Organic Polymers (POPs) and Covalent Triazine Frameworks (CTFs) as Building Blocks

No studies have been found that utilize this compound as a monomer or building block for the creation of Porous Organic Polymers (POPs) or Covalent Triazine Frameworks (CTFs). While the broader class of triazine-containing compounds is used in the synthesis of these materials, the specific application of this particular asymmetrically substituted triazine has not been documented. Research on CTFs and POPs typically involves monomers with reactive groups like nitriles or halides that facilitate the formation of the porous network, and there is no evidence of this compound being employed in these synthetic strategies.

Due to the lack of available research findings, no data tables on the properties or performance of polymers derived from this compound can be generated.

Advanced Functionalization and Derivatization Strategies for 4,6 Bis Allyloxy 2 Methoxy 1,3,5 Triazine

Synthesis of Novel Triazine-Based Monomers and Polymeric Precursors

The foundational synthesis of substituted 1,3,5-triazines typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution, a property that allows for controlled, stepwise reactions with different nucleophiles by carefully managing the reaction temperature. nih.govmdpi.com For instance, the first substitution can occur at temperatures below 0 °C, the second around room temperature, and the third often requires heating. nih.gov This differential reactivity is crucial for producing non-symmetrically substituted derivatives like 4,6-bis(allyloxy)-2-methoxy-1,3,5-triazine.

Once synthesized, the two allyl groups of this compound become primary targets for creating a diverse range of new monomers and polymeric precursors. These pendant allyl functionalities are amenable to a variety of organic transformations, allowing for the introduction of new functional groups tailored for specific polymerization techniques or material properties. For example, the double bonds can participate directly in free-radical polymerization or be transformed to create monomers suitable for other polymerization methods such as ring-opening metathesis polymerization (ROMP) or condensation reactions.

Research into related allyl-triazines demonstrates their utility as cross-linking agents and precursors for thermosetting resins. The closely related compound, 2,4,6-tris(allyloxy)-1,3,5-triazine, is a well-known monomer used in the production of heat-resistant polymers. sigmaaldrich.commerckmillipore.com The principles governing its reactivity are directly applicable to the bis(allyloxy) variant.

Below is a table detailing potential modifications of the allyl groups on this compound to generate novel monomers.

Table 1: Synthetic Routes to Novel Monomers from this compound

| Reaction Type | Reagents | Resulting Functional Group | Potential Polymerization Application |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | Primary Alcohol (-CH2CH2CH2OH) | Polyester or Polyurethane Synthesis |

| Epoxidation | m-CPBA | Epoxide (Oxirane) | Epoxy Resins, Ring-Opening Polymerization |

| Thiol-Ene "Click" Reaction | Functional Thiol (R-SH) | Thioether (-S-R) | Introduction of diverse functionalities (e.g., amines, carboxylic acids) for step-growth polymerization |

| Ozonolysis | 1. O3 2. Me2S | Aldehyde (-CHO) | Condensation with amines to form Schiff bases/polyimines |

| Heck Coupling | Aryl Halide (Ar-X), Pd catalyst | Styrenic derivative (-CH=CH-Ar) | Styrenic Polymerization, Conjugated Polymer Synthesis |

Post-Polymerization Modification of Triazine-Containing Polymer Networks

Post-polymerization modification is a powerful technique for creating a library of functional materials from a single parent polymer. nih.govnih.govresearchgate.net This approach avoids the need to synthesize and purify a multitude of individual monomers, ensuring that variations in functionality are introduced onto a consistent polymer backbone. researchgate.net For a polymer synthesized from this compound, the pendant allyl groups serve as latent reactive sites, available for chemical transformation after the initial polymer network has been formed.

This strategy allows for the precise tuning of the polymer's physical and chemical properties. For instance, the hydrophobicity of the polymer can be systematically altered by partially or fully converting the allyl groups into hydrophilic functionalities like alcohols or carboxylic acids. Similarly, bioactive molecules, dyes, or cross-linking agents can be grafted onto the polymer backbone, imparting new functions to the material. The efficiency of these modifications is a key advantage, with reactions like thiol-ene "click" chemistry proceeding with high yields and selectivity under mild conditions.

The following table summarizes several post-polymerization modification strategies applicable to a polymer network containing pendant allyl-triazine units.

Table 2: Post-Polymerization Modification Reactions on Allyl-Triazine Polymer Scaffolds

| Reaction | Reagents | Introduced Functionality | Resulting Property Change |

|---|---|---|---|

| Radical Thiolation | Thioglycolic Acid, Photoinitiator | Carboxylic Acid | Increased hydrophilicity, pH-responsiveness, metal chelation |

| Epoxidation followed by Aminolysis | 1. m-CPBA 2. Amine (R-NH2) | Amino Alcohol | Introduction of basic groups, sites for further conjugation |

| Bromination | N-Bromosuccinimide (NBS) | Allylic Bromide | Reactive handle for nucleophilic substitution |

| Hydrosilylation | Hydrosilane (e.g., HSiMe2Cl), Karstedt's catalyst | Chlorosilyl | Moisture-curable groups, surface grafting points |

Design and Construction of Supramolecular Assemblies and Frameworks

The 1,3,5-triazine (B166579) ring is a fundamental component in supramolecular chemistry, serving as a rigid, planar building block for creating ordered, non-covalently linked architectures. nih.govrsc.org Its nitrogen atoms can act as hydrogen bond acceptors, while the aromatic face facilitates π-π stacking interactions. These characteristics allow triazine-based molecules to self-assemble into complex structures, including oligomers, macrocycles, and extended frameworks. nih.gov

The C₃ symmetry of the 1,3,5-triazine core makes it an ideal scaffold for the construction of dendrimers and hyperbranched polymers. researchgate.net Dendrimers are perfectly branched, monodisperse macromolecules grown in a stepwise, generational fashion, often starting from a multifunctional core like cyanuric chloride. researchgate.netresearchgate.net Hyperbranched polymers, in contrast, are synthesized in a one-pot reaction from an AB₂-type monomer, resulting in a more randomly branched, polydisperse structure. google.com

The synthesis of hyperbranched polyarylethers containing triazine units has been achieved through the polymerization of bisphenol monomers with triazine monomers. google.com A molecule like this compound could be adapted to form an AB₂ monomer by functionalizing the methoxy (B1213986) position into a reactive group 'A' (e.g., a phenol) while the two allyl groups serve as precursors to group 'B' (e.g., after conversion to halides). The resulting polymers exhibit high thermal stability and unique rheological properties. google.com

Table 3: Comparison of Triazine-Based Dendrimers and Hyperbranched Polymers

| Characteristic | Dendrimers | Hyperbranched Polymers |

|---|---|---|

| Synthesis | Multi-step, iterative, protection/deprotection required | One-pot polymerization |

| Structure | Perfectly branched, symmetrical, well-defined | Irregularly branched, contains linear and dendritic units |

| Dispersity (Mw/Mn) | Low (typically < 1.1) | High (typically > 1.5) |

| Core Molecule Example | Cyanuric Chloride | Functionalized AB2 Triazine Monomer |

| Key Advantage | Precise control over molecular weight and structure | Facile, large-scale synthesis |

The electron-deficient nature of the 1,3,5-triazine ring makes it an excellent building block for constructing conjugated polymers with tailored optoelectronic properties. acs.org When incorporated into a polymer backbone, the triazine unit acts as an electron acceptor, and when paired with electron-donating (donor) units, it creates materials with a strong intramolecular charge transfer (ICT) character. researchgate.net This donor-acceptor (D-A) architecture is fundamental to the design of materials for organic electronics, including organic light-emitting diodes (OLEDs) and photocatalysts. researchgate.netacs.org

Conjugated microporous polymers (CMPs) and covalent triazine frameworks (CTFs) represent two major classes of these materials. rsc.orgnih.gov They are typically synthesized via cross-coupling reactions like Sonogashira–Hagihara or Suzuki coupling, which link triazine-based monomers with various aromatic comonomers. nih.govresearchgate.net While this compound is not itself conjugated through its alkoxy linkages, it can be chemically converted into a suitable monomer. For example, the allyl groups could be transformed into terminal alkynes or boronic esters for use in such coupling reactions.

The properties of these polymers, such as their bandgap, porosity, and charge transport characteristics, can be finely tuned by altering the comonomer structure and the density of triazine units in the framework. acs.orgrsc.org For example, increasing the triazine content in photocatalytic polymers has been shown to dramatically enhance hydrogen evolution rates under visible light. acs.org

Table 4: Properties of Selected Triazine-Based Conjugated Polymers

| Polymer Type | Synthesis Method | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| Triazine-Conjugated Microporous Polymer (T-CMP) | Sonogashira–Hagihara Coupling | BET Surface Area: 322 m2g-1; N-rich framework | Selective dye adsorption from wastewater | nih.gov |

| Triazine-based Conjugated Polymer Network (CPN) | Suzuki Coupling | Blue electroluminescence; EQE up to 2.3% | Solution-processable OLEDs | acs.org |

| Triazine-based Conjugated Microporous Polymer (T-CMP-1) | Suzuki Coupling | High hydrogen evolution rate (3214.3 μmol h-1 g-1) | Photocatalytic hydrogen production | acs.org |

| Triazine-core Conjugated Porous Polymer (CPP) | Direct Arylation Polymerization | High photocatalytic conversion (>99%) of benzylamines | Heterogeneous photocatalysis | rsc.org |

EQE = External Quantum Efficiency; BET = Brunauer–Emmett–Teller

Surface Modification and Interface Engineering Using Triazine Scaffolds

Triazine-based compounds are effective agents for surface modification and interface engineering due to their chemical reactivity and well-defined geometry. The triazine scaffold can be used to anchor functional molecules onto a variety of substrates, thereby altering the surface's chemical and physical properties. researchgate.net This is foundational for applications ranging from creating biomimetic surfaces to fabricating advanced electronic devices.

The functional groups on the triazine ring dictate the mechanism of surface attachment. For instance, chloro-triazines can react directly with surface hydroxyl groups on materials like silica (B1680970) or cellulose. In the case of this compound, the allyl groups provide a versatile platform for surface grafting. These groups can be attached to surfaces pre-functionalized with complementary reactive partners (e.g., via thiol-ene chemistry on a thiol-modified surface) or used to initiate "grafting-from" polymerizations, where polymer chains are grown directly from the surface-anchored triazine.

A powerful demonstration of triazine-based surface engineering is the direct, one-pot synthesis of crystalline graphdiyne films on copper surfaces. rsc.org In this process, a triazine-based monomer with terminal alkyne groups undergoes a surface-assisted polymerization, leading to the formation of a large-area, highly ordered two-dimensional polymer film. This highlights the potential of triazine scaffolds to direct the assembly of molecules at interfaces, paving the way for the bottom-up fabrication of novel carbon-based materials and electronic devices. rsc.org The use of triazine scaffolds to create combinatorial libraries of biomimetic ligands for affinity chromatography further underscores their utility in creating surfaces with highly specific recognition capabilities. researchgate.net

Computational Chemistry and Mechanistic Modeling of 4,6 Bis Allyloxy 2 Methoxy 1,3,5 Triazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,6-bis(allyloxy)-2-methoxy-1,3,5-triazine. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure and predict reactivity. epstem.netepstem.net Calculations are often performed using specific basis sets, such as 6-31G(d), to ensure accuracy. nih.gov

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. nih.gov These maps are invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -1.5 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G(d) |

Molecular Dynamics Simulations of Polymerization Processes and Network Formation

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic processes of polymerization and the subsequent formation of a cross-linked network from this compound monomers. These simulations model the atomic and molecular motions over time, providing a detailed view of the polymerization mechanism.

By simulating the system at various temperatures and pressures, researchers can observe the initiation, propagation, and termination steps of the free-radical polymerization of the allyl groups. This allows for the study of the rate of polymerization and the degree of conversion of the monomers into a polymer network.

The simulations also provide insights into the structural evolution of the polymer network, including the formation of cross-links and the resulting three-dimensional architecture. This information is crucial for understanding the mechanical and thermal properties of the final material.

Theoretical Studies on Reaction Pathways, Transition States, and Energy Landscapes

Theoretical studies are conducted to map out the potential energy surface for the reactions involving this compound. These studies focus on identifying the most probable reaction pathways and characterizing the associated transition states.

By calculating the activation energies for different potential reaction mechanisms, it is possible to determine the most energetically favorable route. researchgate.net This is particularly important for understanding the curing process of resins based on this triazine derivative.

The identification of transition state structures provides a snapshot of the highest energy point along the reaction coordinate, offering critical information about the bond-breaking and bond-forming processes. This detailed mechanistic understanding is essential for optimizing reaction conditions and controlling the final product properties.

Predictive Modeling for Reactivity, Selectivity, and Catalytic Behavior

Predictive modeling leverages the data from quantum chemical calculations to forecast the reactivity and selectivity of this compound in various chemical environments. researchgate.net Reactivity indices, derived from the electronic structure, can quantify the susceptibility of different atomic sites to electrophilic or nucleophilic attack.

These models can also be used to predict how the molecule will behave in the presence of a catalyst. By simulating the interaction between the triazine and a catalyst, it is possible to elucidate the catalytic mechanism and predict the reaction outcome. This is particularly relevant for designing efficient curing systems for triazine-based thermosets.

Furthermore, these predictive models can guide the experimental design by identifying the most promising reaction conditions and catalyst systems, thereby accelerating the development of new materials. rsc.org

In Silico Design of Novel Triazine-Based Materials with Tailored Properties

The insights gained from computational modeling can be applied to the in silico design of novel materials based on the this compound scaffold. By systematically modifying the chemical structure of the monomer in a computational environment, it is possible to predict how these changes will affect the properties of the resulting polymer.

For example, by substituting the methoxy (B1213986) group or modifying the allyl side chains, researchers can computationally screen a large number of virtual compounds to identify candidates with desired properties, such as improved thermal stability, flame retardancy, or dielectric performance. This rational design approach significantly reduces the time and cost associated with traditional trial-and-error experimental methods.

This predictive capability allows for the creation of a virtual library of triazine derivatives with tailored properties, paving the way for the development of advanced materials for a wide range of applications.

Advanced Analytical Methodologies for Research Oriented Characterization of 4,6 Bis Allyloxy 2 Methoxy 1,3,5 Triazine and Its Derivatives

Spectroscopic Techniques for Elucidating Reaction Progress and Structural Changes (e.g., In-Situ NMR for Kinetics, Advanced Vibrational Spectroscopy for Bonding Analysis)

Spectroscopic methods are indispensable for real-time monitoring of polymerization reactions and for detailed structural elucidation of the monomer and resulting polymer. In-situ Nuclear Magnetic Resonance (NMR) and advanced vibrational spectroscopy (FTIR and Raman) are particularly powerful in this context.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is paramount for studying the kinetics of polymerization. By monitoring the reaction directly in the NMR tube, researchers can track the consumption of monomers in real-time. researchgate.netasianpubs.org For 4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine, ¹H NMR spectroscopy allows for the precise tracking of the disappearance of the vinyl protons of the allyl groups as they are consumed during polymerization. This data is crucial for determining reaction rates and understanding copolymer composition and microstructure. researchgate.netresearchgate.net Similarly, ¹³C NMR can monitor changes in the carbon environment, such as the characteristic signals of the triazine ring carbons (typically around 170-175 ppm) and the carbons of the allyl and methoxy (B1213986) groups, providing a detailed picture of the polymerization progress. researchgate.net

Advanced Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are vital for analyzing chemical bonding. These techniques can be used in-situ to follow the curing process. mdpi.comdrugbank.com For the triazine monomer, FTIR spectroscopy would show characteristic absorption bands for the C=N bonds within the triazine ring (around 1605 cm⁻¹ and 1375 cm⁻¹), the C-O-C stretching of the ether linkages, and the C=C stretching of the allyl groups. researchgate.net During polymerization, the decrease in the intensity of the allyl C=C bond peak can be quantitatively analyzed to monitor the degree of cure. mdpi.com FT-Raman spectroscopy complements FTIR, providing excellent sensitivity for the symmetric vibrations of the triazine ring and the C=C bonds, which is particularly useful for bonding analysis in aqueous or bulk samples. nih.gov Combining experimental spectra with Density Functional Theory (DFT) calculations allows for precise assignment of vibrational modes, offering deep insights into the molecule's structural features. nih.govresearchgate.netacs.org

Table 7.1.1: Spectroscopic Data for Monitoring Polymerization of Triazine Monomers This table presents typical spectroscopic signals used to track the polymerization of allyloxy-substituted triazines.

| Technique | Signal Monitored | Change During Polymerization | Kinetic Information Derived |

|---|---|---|---|

| ¹H NMR | Allyl group vinyl protons (δ ≈ 5.2-6.1 ppm) | Decrease in signal intensity | Monomer consumption rate, reaction order |

| ¹³C NMR | Triazine ring carbons (δ ≈ 170-175 ppm) | Shift and broadening of signals | Changes in the electronic environment of the ring |

| ¹³C NMR | Allyl group carbons (δ ≈ 117, 133 ppm) | Disappearance of signals | Rate of cross-linking |

| FTIR | Allyl C=C stretch (≈ 1645 cm⁻¹) | Decrease in absorbance | Degree of cure, reaction progress |

| FTIR | Triazine ring C=N stretch (≈ 1550-1600 cm⁻¹) | Minimal change, possible slight shift | Confirmation of ring integrity during reaction |

| Raman | Symmetric triazine ring breathing mode | Shift upon polymerization | Information on network stress/strain |

Chromatographic and Separation Techniques for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are essential for assessing the purity of the this compound monomer and for analyzing the complex mixtures that result from its synthesis and polymerization.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): HPLC and GC are the most widely used methods for the analysis and purity verification of triazine compounds. researchgate.netnih.gov For a relatively volatile and thermally stable monomer like this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used to determine its purity with high accuracy. rsc.org HPLC is particularly useful for analyzing reaction mixtures containing the monomer, oligomers, and any non-volatile byproducts. aau.dk A reversed-phase HPLC method, for instance, could effectively separate components based on their polarity, allowing for the quantification of the monomer and the identification of impurities.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Once polymerization has occurred, SEC (also known as GPC) is the primary technique for characterizing the resulting polymer. researchgate.net It separates molecules based on their hydrodynamic volume in solution, providing crucial information on the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of the poly(allyloxy-triazine) network. This data is fundamental to understanding how reaction conditions affect the final polymer architecture and, consequently, its mechanical and thermal properties.

Table 7.2.1: Chromatographic Methods for Triazine Analysis This table outlines the application of different chromatographic techniques for the analysis of the monomer and its polymer.

| Technique | Analyte | Information Obtained | Typical Application |

|---|---|---|---|

| Gas Chromatography (GC) | Monomer | Purity assessment, identification of volatile impurities | Quality control of starting material |

| HPLC | Monomer & Reaction Mixture | Purity, quantification of components, reaction monitoring | Analysis of synthesis and polymerization reactions |

| SEC / GPC | Polymer | Molecular weight distribution (MWD), Mn, Mw | Characterization of the final polymeric material |

Thermal Analysis Techniques for Investigating Polymerization Kinetics and Curing Behavior (e.g., DSC for Reaction Enthalpy, TGA for Degradation Profiles in a mechanistic context)

Thermal analysis techniques provide critical data on the polymerization process and the thermal stability of the resulting polymer.

Differential Scanning Calorimetry (DSC): DSC is a powerful tool for studying the curing (polymerization) of thermosetting resins like those formed from this compound. researchgate.netlinseis.com By measuring the heat flow into or out of a sample as a function of temperature or time, DSC can determine the total enthalpy of reaction (ΔH), which is the total heat released during the curing process. umich.edunetzsch.com Performing scans at multiple heating rates allows for the calculation of kinetic parameters, such as the activation energy (Ea) of the curing reaction. researchgate.net Furthermore, DSC is used to measure the glass transition temperature (Tg) of the cured polymer, a key indicator of the material's cross-link density and thermal performance. By analyzing the residual exothermic heat in a partially cured sample, the degree of cure can be precisely quantified.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and degradation profile of the triazine-based polymer. researchgate.net The resulting TGA curve provides information on the onset of decomposition, the temperatures of maximum degradation rates, and the percentage of char yield at high temperatures. researchgate.netnih.gov This data is vital for understanding the polymer's service temperature limits and its flame-retardant properties, which are often enhanced by the high nitrogen content of the triazine ring.

Table 7.3.1: Key Parameters from Thermal Analysis of Triazine Resins This table summarizes the critical data obtained from DSC and TGA experiments.

| Technique | Parameter Measured | Significance |

|---|---|---|

| DSC | Curing Exotherm (Peak Temp, ΔH) | Indicates reactivity and total heat of polymerization. linseis.com |

| DSC | Glass Transition Temperature (Tg) | Defines the upper service temperature and reflects cross-link density. |

| DSC | Activation Energy (Ea) | Quantifies the energy barrier for the curing reaction. researchgate.net |

| TGA | Onset of Decomposition (T₅%) | Indicates the temperature at which significant degradation begins. |

| TGA | Char Yield | Correlates with flame retardancy and thermal stability. nih.gov |

Microscopy and Morphological Characterization of Triazine-Based Polymeric Materials (e.g., SEM/TEM for Polymer Architecture, AFM for Surface Morphology)

Microscopy techniques are used to visualize the structure and morphology of the triazine-based polymers from the nanometer to the micrometer scale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): SEM is used to study the surface topography and fracture surfaces of the cured triazine polymer. It can reveal information about the material's homogeneity, the presence of pores or voids, and how it fails under stress. TEM provides higher resolution imaging and is used to investigate the internal nanostructure and morphology of the polymer. researchgate.netyoutube.com For triazine-based covalent organic polymers (COPs) or frameworks, TEM can visualize the layered or porous architecture. researchgate.netmdpi.com Low-dose high-resolution TEM (LD-HRTEM) is particularly useful for analyzing the molecular and supramolecular packing of crystalline polymers, which can be sensitive to electron beam damage. fraunhofer.de

Atomic Force Microscopy (AFM): AFM is a powerful scanning probe technique for characterizing the surface of polymer materials at the nanoscale without the need for a vacuum environment. bruker.comuchicago.edu It provides a true three-dimensional map of the surface, allowing for precise measurements of surface roughness (Rq), a parameter that can relate to the material's physical state. youtube.comnih.gov In addition to topography, advanced AFM modes can map variations in mechanical properties like modulus and adhesion across the surface, providing contrast between different phases or domains in a polymer blend or composite. uchicago.eduyoutube.com

Table 7.4.1: Microscopic Characterization of Triazine Polymers This table highlights the information gained from various microscopy techniques.

| Technique | Resolution | Information Provided | Application |

|---|---|---|---|

| SEM | Micrometer to Nanometer | Surface topography, fracture analysis, porosity. | Examining bulk material morphology. |

| TEM | Nanometer to Angstrom | Internal nanostructure, crystallinity, lattice fringes. youtube.comfraunhofer.de | Visualizing polymer network architecture. researchgate.net |

| AFM | Nanometer | 3D surface topography, roughness, mapping of mechanical properties. youtube.comnih.gov | High-resolution surface analysis. |

X-ray Diffraction Techniques for Crystalline Structure Analysis of Triazine Derivatives or Frameworks

X-ray diffraction (XRD) is the definitive method for determining the crystalline structure of materials.

Single-Crystal X-ray Diffraction (SC-XRD): For the this compound monomer or its non-polymeric derivatives, SC-XRD can be used to determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and crystal packing, provided a suitable single crystal can be grown. mdpi.comnih.govmdpi.comresearchgate.net This information is invaluable for understanding structure-property relationships and for validating computational models. nih.gov The analysis reveals how molecules pack in the solid state, governed by intermolecular interactions like π-π stacking. nih.gov

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples or semi-crystalline polymers. For the monomer, it serves as a fingerprint for phase identification and purity confirmation. For the resulting polymer, PXRD is used to assess the degree of crystallinity. youtube.com Crystalline regions produce sharp diffraction peaks, while amorphous regions contribute to a broad halo. youtube.com This distinction is critical, as the degree of crystallinity significantly impacts the mechanical and thermal properties of the polymer. In the context of covalent triazine frameworks (CTFs), PXRD is essential for confirming the formation of a long-range ordered, porous structure. researchgate.netnih.gov

Table 7.5.1: X-ray Diffraction Analysis of Triazine Compounds This table outlines the use of XRD for structural analysis.

| Technique | Sample Type | Key Findings |

|---|---|---|

| Single-Crystal XRD | Single Crystal of Monomer/Derivative | Precise 3D molecular structure, bond lengths/angles, crystal packing. mdpi.comnih.gov |

| Powder XRD | Powdered Monomer | Phase identification, purity check. |

| Powder XRD | Cured Polymer / Framework | Degree of crystallinity, identification of crystalline phases, lattice parameters. researchgate.netresearchgate.net |

Emerging Research Frontiers and Prospective Academic Applications of 4,6 Bis Allyloxy 2 Methoxy 1,3,5 Triazine

Sustainable and Environmentally Benign Synthetic Strategies for Triazine Derivatives

The synthesis of triazine derivatives is traditionally rooted in the chemistry of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and readily available starting material. nih.govnih.gov The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for a stepwise and controlled nucleophilic substitution by controlling the reaction temperature. frontiersin.org This inherent reactivity is the cornerstone for producing asymmetrically substituted triazines like 4,6-Bis(allyloxy)-2-methoxy-1,3,5-triazine.

The typical synthetic route commences with the reaction of cyanuric chloride with a stoichiometric equivalent of methanol (B129727) or sodium methoxide (B1231860) at a low temperature (typically 0–5 °C) to yield the intermediate, 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824). semanticscholar.orgresearchgate.net Subsequently, raising the temperature allows for the substitution of the remaining two chlorine atoms by a different nucleophile. In the case of this compound, this would involve the reaction of 2,4-dichloro-6-methoxy-1,3,5-triazine with two equivalents of allyl alcohol.

In line with the growing emphasis on green chemistry, research is actively exploring more sustainable methods for the synthesis of triazine derivatives. These modern approaches aim to minimize the use of hazardous solvents and reagents, reduce energy consumption, and improve reaction efficiency. Methodologies such as microwave-assisted synthesis and sonochemistry (the use of ultrasound) have been successfully applied to the synthesis of various triazine derivatives, often leading to significantly reduced reaction times and improved yields. researchgate.net Furthermore, the use of greener solvent systems and the development of recyclable catalysts, such as magnetic nanoparticle-supported palladium complexes for coupling reactions, represent significant strides toward environmentally benign synthetic protocols for this class of compounds. google.com

Potential in Next-Generation Functional Polymers and High-Performance Materials

The presence of two polymerizable allyloxy groups makes this compound a highly promising monomer for the development of advanced functional polymers and high-performance materials. ontosight.ai The allyl groups can undergo polymerization through various mechanisms, including free-radical polymerization, to form cross-linked networks or linear polymers. ontosight.ai

The incorporation of the triazine ring into the polymer backbone is a key design feature. The triazine moiety is known to impart several desirable properties to materials, including enhanced thermal stability, improved mechanical strength, and inherent flame retardancy due to its high nitrogen content. ontosight.aimdpi.com This makes polymers derived from this compound attractive candidates for applications where durability and resistance to high temperatures are critical.

Research in this area focuses on copolymerizing this triazine monomer with other functional monomers to create materials with tailored properties. For example, it could be used as a crosslinking agent to improve the thermomechanical properties of other polymers. The resulting materials are being investigated for use in advanced composites, high-performance coatings, and specialty adhesives where the combination of processability and high performance is essential.

Integration into Smart Materials and Responsive Polymeric Systems

"Smart" or "intelligent" polymers are materials that undergo significant, reversible changes in their properties in response to external stimuli such as temperature, pH, light, or the presence of a specific chemical species. nih.gov The versatile chemical nature of this compound provides a platform for its integration into such responsive systems.

The reactive allyl groups can be used to incorporate the triazine unit into a polymer network. By combining it with other monomers that possess stimulus-responsive properties, it is possible to create materials that couple the inherent stability of the triazine ring with a desired smart behavior. For instance, the triazine unit could act as a cross-linker in a hydrogel that swells or shrinks in response to pH or temperature changes. nih.gov

The triazine ring itself can also be a source of responsiveness. The nitrogen atoms in the ring can interact with metal ions or protons, potentially altering the material's optical or electronic properties. This opens up possibilities for the development of chemical sensors or materials with switchable fluorescence. While research in this area for this specific molecule is still emerging, the foundational chemistry suggests a strong potential for creating novel smart materials.

Future Directions in Advanced Organic Synthesis as a Versatile Building Block

Beyond its use as a monomer, this compound is a versatile building block for the synthesis of more complex organic molecules. Its utility stems from the distinct reactivity of its functional groups.

The stepwise synthesis from cyanuric chloride is a prime example of its versatility, allowing for the controlled introduction of different functionalities. nih.govnih.gov The methoxy (B1213986) group can, under certain conditions, also be replaced by other nucleophiles, although it is generally less reactive than the chloro precursors. researchgate.net The allyl groups are particularly useful, as they can be subjected to a wide range of chemical transformations. For example, they can be isomerized to propenyl groups, oxidized to form aldehydes or epoxides, or used in metathesis reactions to attach other molecular fragments.

This multi-functional nature allows for the construction of complex, three-dimensional molecules from a relatively simple starting material. It can serve as a scaffold for creating libraries of compounds for drug discovery or for the synthesis of ligands for catalysis. For instance, the triazine core is a known platform for developing dendrimers and other supramolecular structures. frontiersin.org The ability to selectively modify the different parts of the molecule makes it a valuable tool for synthetic chemists exploring new molecular architectures.

Design Principles for Triazine-Based Materials in Energy Conversion and Storage Systems

Triazine-based materials, particularly porous organic polymers and covalent triazine frameworks (CTFs), are at the forefront of research for energy conversion and storage applications, including batteries and solar cells. mdpi.comrsc.orgmdpi.com The design of these materials is guided by several key principles where a monomer like this compound could be relevant.

A critical design principle is the creation of a stable, porous structure. The robust triazine ring provides excellent thermal and chemical stability, which is essential for the long-term performance of energy devices. mdpi.comrsc.org The polymerization of monomers like this compound could lead to the formation of such stable, porous networks.

Another important principle is the high nitrogen content of the triazine core. The nitrogen atoms can act as active sites for ion storage (e.g., lithium ions in batteries) or as catalytic centers. rsc.orgresearchgate.net The electronic properties of the triazine ring, which can be tuned by the substituents, are also crucial. The electron-withdrawing nature of the triazine ring can be balanced by the electron-donating or -withdrawing character of the substituents to optimize the material's performance as an electrode or a light-harvesting component in a solar cell. mdpi.com

The ability to tailor the structure at the molecular level by choosing specific monomers is a key advantage. The use of this compound as a building block would allow for the introduction of specific functionalities and control over the resulting material's architecture, which is a fundamental aspect of designing next-generation energy materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.